molecular formula C11H15NO B3058356 Benzaldehyde, 4-(butylamino)- CAS No. 89074-18-0

Benzaldehyde, 4-(butylamino)-

Cat. No.: B3058356
CAS No.: 89074-18-0
M. Wt: 177.24 g/mol
InChI Key: ZNZMSBIJDNXMOP-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-(butylamino)- is an organic compound with the molecular formula C11H15NO It is a derivative of benzaldehyde where the hydrogen atom at the para position is replaced by a butylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 4-(butylamino)- typically involves the reaction of benzaldehyde with butylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

    Reaction of Benzaldehyde with Butylamine: Benzaldehyde reacts with butylamine in the presence of a suitable catalyst to form Benzaldehyde, 4-(butylamino)-. The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of Benzaldehyde, 4-(butylamino)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-(butylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The butylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or other amines.

Major Products Formed

    Oxidation: Formation of 4-(butylamino)benzoic acid.

    Reduction: Formation of 4-(butylamino)benzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

Benzaldehyde, 4-(butylamino)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-(butylamino)- involves its interaction with specific molecular targets. The compound can form Schiff bases with amino groups in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: The parent compound, known for its use in flavorings and fragrances.

    4-(Methoxy)benzaldehyde: A derivative with a methoxy group at the para position, used in organic synthesis.

    4-(Dimethylamino)benzaldehyde: Another derivative with a dimethylamino group, used as a reagent in chemical analysis.

Uniqueness

Benzaldehyde, 4-(butylamino)- is unique due to the presence of the butylamino group, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(butylamino)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-3-8-12-11-6-4-10(9-13)5-7-11/h4-7,9,12H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZMSBIJDNXMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70525654
Record name 4-(Butylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70525654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89074-18-0
Record name 4-(Butylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70525654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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